1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37069-08-2 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H11NO2/c1-10(17)11-6-8-12(9-7-11)15-16-13-4-2-3-5-14(13)18-15/h2-9H,1H3 |
InChI Key |
VHNKBMHUVSYXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 4 Benzo D Oxazol 2 Yl Phenyl Ethanone and Its Analogs
Strategies for the Construction of the Benzoxazole (B165842) Core
The formation of the benzoxazole ring system is a critical step in the synthesis of the target compound and its analogs. This heterocyclic moiety is typically constructed through cyclization reactions involving suitably functionalized precursors.
Cyclization Reactions involving o-Aminophenols
The most prevalent and versatile approach to the benzoxazole core involves the cyclization of o-aminophenols with a variety of co-reactants. rsc.orgthieme-connect.com This method is favored due to the ready availability of diverse o-aminophenol starting materials. The traditional approach involves the condensation of o-aminophenol with carbonyl compounds, which proceeds through the formation of a Schiff base intermediate followed by cyclization. rsc.orgresearchgate.net
A notable strategy employs the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) or a base such as lithium hexamethyldisilazide (LiHMDS). nih.govacs.org The reaction with BF₃·Et₂O involves refluxing in 1,4-dioxane, where the Lewis acid activates the cyano group of NCTS, facilitating a nucleophilic attack by the amino group of the o-aminophenol. nih.govacs.org Subsequent intramolecular cyclization by the hydroxyl group yields the 2-aminobenzoxazole (B146116) structure. nih.gov This method is advantageous as NCTS serves as a non-hazardous cyanating agent. nih.govacs.org
Another approach involves the reaction of o-aminophenols with tertiary amides, activated by triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine. nih.gov This cascade reaction proceeds through the formation of an amidinium salt intermediate, which then undergoes nucleophilic attack by the o-aminophenol, followed by intramolecular cyclization and elimination to form the 2-substituted benzoxazole. nih.gov This method is valued for its mild conditions and broad substrate scope. nih.gov
| Catalyst/Reagent | Co-reactant | Solvent | Conditions | Yield | Ref |
| BF₃·Et₂O | NCTS | 1,4-Dioxane | Reflux, 24-30 h | Good to Excellent | nih.govacs.org |
| LiHMDS | NCTS | THF | 5 °C to rt, 1 h | Good to Excellent | nih.gov |
| Tf₂O / 2-Fluoropyridine | Tertiary Amides | Not specified | Mild | Not specified | nih.gov |
| Various | Carboxylic acids, aldehydes, etc. | Various | Various | Good to Excellent | rsc.orgchemicalbook.com |
Condensation Reactions with Aromatic Aldehydes and Carboxylic Acids
The condensation of o-aminophenols with aromatic aldehydes or carboxylic acids and their derivatives is a cornerstone for synthesizing 2-arylbenzoxazoles. rsc.orgthieme-connect.com These reactions are often facilitated by catalysts to promote dehydration and cyclization.
When reacting with aromatic aldehydes, various catalytic systems have been developed to improve efficiency and yield. rsc.org For instance, samarium triflate has been used as a reusable acid catalyst in aqueous media, offering a green and efficient method. organic-chemistry.org Other catalysts include polyphosphoric acid (PPA), which can also serve as the solvent at elevated temperatures (145–150 °C), and elemental sulfur, which acts as an oxidant. rsc.orgresearchgate.net The general mechanism involves the initial formation of a Schiff base between the o-aminophenol and the aldehyde, which then undergoes oxidative cyclization to form the benzoxazole ring. researchgate.net
The condensation with carboxylic acids is another fundamental route. nih.govresearchgate.net Polyphosphoric acid (PPA) is a common reagent for this transformation, promoting the reaction by acting as both a catalyst and a dehydrating agent at high temperatures. nih.gov The reaction of o-aminophenol with carboxylic acids in the presence of a MeSO₃H/SiO₂ system at 140 °C has also been reported to give good yields. nih.gov Alternatively, carboxylic acid derivatives such as acyl chlorides can be used, often under milder conditions. chemicalbook.comnih.gov
| Reactant Type | Catalyst/Reagent | Conditions | Key Features | Ref |
| Aromatic Aldehydes | Samarium Triflate | Aqueous medium, mild | Green, reusable catalyst | organic-chemistry.org |
| Aromatic Aldehydes | Polyphosphoric Acid (PPA) | 145–150 °C | Catalyst and solvent | rsc.org |
| Aromatic Aldehydes | Elemental Sulfur | DMSO as additive | Oxidative condensation | researchgate.net |
| Carboxylic Acids | Polyphosphoric Acid (PPA) | 150-250 °C | Dehydrating catalyst | nih.gov |
| Carboxylic Acids | MeSO₃H/SiO₂ | 140 °C | Dehydrating catalyst | nih.gov |
| Acyl Chlorides | o-Benzenedisulfonimide | 2-3.5 h | Simple conditions | nih.gov |
Copper-Catalyzed Hydroamination Approaches
A more modern and efficient strategy for constructing the benzoxazole scaffold involves copper-catalyzed reactions. One such method is the copper-catalyzed hydroamination of alkynones with 2-aminophenols. rsc.orgrsc.org This process yields a variety of functionalized benzoxazole derivatives in good yields. rsc.org Mechanistic studies suggest the reaction proceeds through a copper-catalyzed hydroamination of the alkynone, followed by an intramolecular cyclization of the resulting β-iminoketone intermediate and subsequent elimination. rsc.orgrsc.org This approach is significant because the copper catalyst is believed to promote both the initial hydroamination and the subsequent cyclization/elimination steps. rsc.org
Another copper-catalyzed method involves the intramolecular cyclization of 2-bromoarylamides, which can be prepared from 2-bromoanilines and acyl chlorides. chemicalbook.com This domino acylation-annulation reaction uses a copper(I) iodide (CuI) catalyst with 1,10-phenanthroline (B135089) as a ligand, often under microwave conditions. organic-chemistry.org Copper(II) oxide nanoparticles have also been employed as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives, offering the advantage of easy catalyst recovery and reuse. organic-chemistry.org Furthermore, copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation under an air atmosphere provides an efficient route to functionalized benzoxazoles. nih.gov
Synthesis of the Ethanone (B97240) Moiety and Phenyl Linkage
The introduction of the 4-acetylphenyl group at the 2-position of the benzoxazole ring is a key transformation for obtaining the target molecule, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone. This can be achieved either by constructing the benzoxazole ring with a pre-functionalized phenyl precursor or by modifying a phenyl-benzoxazole intermediate.
Acylation and Friedel-Crafts Type Reactions on Phenyl-Benzoxazole Precursors
The Friedel-Crafts acylation is a classic method for introducing an acyl group, such as the ethanone (acetyl) moiety, onto an aromatic ring. wikipedia.orgmt.com In the context of synthesizing this compound, this reaction would be performed on a 2-phenylbenzoxazole (B188899) precursor. The reaction typically involves treating the aromatic substrate with an acylating agent, like acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.org
The mechanism involves the formation of an acylium ion from the acylating agent and the Lewis acid. mt.com This highly electrophilic species then attacks the electron-rich phenyl ring of the 2-phenylbenzoxazole. The benzoxazole group is an activating group, and the substitution is expected to occur primarily at the para position of the phenyl ring due to steric hindrance at the ortho positions. libretexts.org The reaction is completed by a deprotonation step, which restores the aromaticity of the ring and regenerates the catalyst. mt.com A stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with it. wikipedia.org
| Reaction Type | Reagent | Catalyst | Key Features | Ref |
| Friedel-Crafts Acylation | Acetyl Chloride | AlCl₃ | Forms acylium ion intermediate | libretexts.org |
| Friedel-Crafts Acylation | Acetic Anhydride | AlCl₃ | Alternative to acyl chloride | wikipedia.org |
| C-N Bond Formation | Phenylacetic Acids | Cu(OAc)₂/K₂CO₃/BF₃·Et₂O | Aerobic oxidative decarboxylative tandem protocol | rsc.org |
Alkylation and Arylation Strategies utilizing Boronic Acids
Suzuki-Miyaura cross-coupling reactions, which utilize boronic acids, are powerful tools for forming carbon-carbon bonds, including aryl-aryl linkages. nih.govnus.edu.sg This strategy can be employed to synthesize the 2-(4-acetylphenyl)benzoxazole skeleton. One approach would involve the coupling of a 2-halobenzoxazole with 4-acetylphenylboronic acid. Alternatively, 2-benzoxazolylboronic acid could be coupled with a 4-haloacetophenone.
The direct C-H arylation of benzoxazoles with aryl boronic acids has also been developed, providing a more atom-economical route. nih.govnus.edu.sg These reactions are typically catalyzed by transition metals like palladium or a bimetallic system involving copper. nih.govnus.edu.sg The synthesis of the required arylboronic acids can be achieved through several methods, including the reaction of Grignard reagents or organolithium compounds with borate (B1201080) esters, or through transition metal-catalyzed C-H borylation of aromatic compounds. organic-chemistry.orgnih.gov
Alkylation of aryl boronic acids can also be achieved. For example, aryl boronic acids can undergo chemoselective primary amination using a phosphetane-based catalyst, which could be a strategic step in building more complex analogs. nih.gov Furthermore, arylboronic acids themselves can catalyze C-alkylation reactions using benzylic alcohols as alkylating agents. acs.org
| Reaction Type | Reactants | Catalyst System | Outcome | Ref |
| Direct Arylation | Benzoxazole, Aryl Boronic Acid | Palladium/Copper | Forms 2-arylbenzoxazoles | nih.govnus.edu.sg |
| C-Alkylation | Quinoline, Benzylic Alcohol | Arylboronic Acid | Functionalized tetrahydroquinoline | acs.org |
| Primary Amination | Aryl Boronic Acid | Phosphetane-based | Primary arylamines | nih.gov |
| Borylation | Aryl Halides | Pinacolborane, Pd catalyst | Arylboronates | organic-chemistry.org |
Derivatization and Structural Modification of this compound
The derivatization of this compound is primarily focused on three key areas: functionalization of the terminal phenyl ring, reactions involving the ethanone group, and the construction of additional heterocyclic rings. These modifications allow for fine-tuning the molecule's electronic, steric, and physicochemical properties.
Modifying the substituents on the phenyl ring of benzoxazole-phenyl structures is a key strategy to influence their biological activities. Research into related benzoxazole and benzimidazole (B57391) compounds has shown that the nature and position of substituents are critical. For instance, studies on benzoxazole derivatives have revealed that introducing a methoxy (B1213986) group at the 3-position of the phenyl ring, along with an N,N-diethyl or morpholine (B109124) group at the 4-position, can enhance antiproliferative activity. mdpi.com Similarly, in the context of benzimidazoles, which are structurally related to benzoxazoles, the disubstitution of the phenyl ring with methoxy and hydroxyl groups has been found to reduce cytotoxicity while enhancing DNA-ligand stability. nih.gov
Table 1: Examples of Phenyl Ring Functionalization in Related Benzazole Structures
| Substituent Group(s) | Position(s) on Phenyl Ring | Observed Effect | Related Scaffold |
| Methoxy (OCH₃) | 3-position | Enhanced antiproliferative activity mdpi.com | Benzoxazole |
| N,N-diethyl or Morpholine | 4-position | Enhanced antiproliferative activity mdpi.com | Benzoxazole |
| Two Methoxy (OCH₃) groups | 3,4-positions | Reduced cytotoxicity nih.gov | Benzimidazole |
| Methoxy and Hydroxyl (OH) | 3,4-positions | Reduced cytotoxicity, enhanced DNA stability nih.gov | Benzimidazole |
| Pyridinyl | Varies | Act as antimitotics targeting the colchicine-binding site nih.gov | Phenyl benzenesulfonates |
Modifications at the Ethanone Group
The ethanone group is a highly reactive site for a variety of chemical transformations. The carbonyl carbon is susceptible to nucleophilic attack, while the α-methyl protons are acidic and can be removed to form an enolate, enabling reactions at the α-carbon.
A common initial modification is α-halogenation, typically α-bromination, which transforms the ethanone into a more versatile α-halo ketone intermediate. This reaction can be achieved by treating the starting ketone with bromine in a solvent like glacial acetic acid. The resulting α-bromo-ethanone is a potent electrophile, readily undergoing substitution reactions with a range of nucleophiles, including amines and thiols, to yield α-amino ketones and α-thio ketones, respectively. sciforum.net
Furthermore, the carbonyl group itself can be targeted. It can undergo condensation reactions with hydrazines to form hydrazones, which are precursors for pyrazole (B372694) synthesis. ekb.eg Reductive amination can convert the ketone into an amine, while reaction with hydroxylamine (B1172632) yields an oxime, which can be further reduced or rearranged.
Table 2: Key Chemical Transformations at the Ethanone Group
| Reaction Type | Reagents | Product Type | Significance |
| α-Bromination | Br₂ in Acetic Acid | α-Bromo Ketone | Creates a highly reactive intermediate for further substitution. |
| Nucleophilic Substitution | R-SH or R-NH₂ on α-bromo ketone | α-Thio Ketone or α-Amino Ketone | Introduces sulfur or nitrogen functionalities adjacent to the carbonyl. sciforum.net |
| Condensation | Hydrazine (B178648) Hydrate (N₂H₄·H₂O) | Hydrazone | Key intermediate for the synthesis of pyrazole rings. ekb.eg |
| Claisen Condensation | Ester (e.g., ethyl acetate), Strong Base | 1,3-Dicarbonyl Compound | Precursor for the synthesis of various heterocycles, including pyrazoles. nih.gov |
Introduction of Heterocyclic Substituents (e.g., Pyrazoles, Thiadiazoles)
The ethanone moiety of this compound serves as an excellent starting point for building new heterocyclic rings, significantly expanding the structural diversity of the parent molecule.
Pyrazoles: A prevalent method for synthesizing pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.gov The ethanone group of the title compound can be converted into a 1,3-dicarbonyl intermediate via a Claisen condensation with an appropriate ester. Another important route proceeds through a chalcone (B49325) intermediate. The ethanone can undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form an α,β-unsaturated ketone (chalcone). Subsequent reaction of this chalcone with phenylhydrazine (B124118) yields a pyrazoline, which can be oxidized to the corresponding aromatic pyrazole. researchgate.net
Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved from the title compound through several steps. One common method involves the conversion of a carboxylic acid with thiosemicarbazide (B42300). encyclopedia.pub The ethanone's methyl group could be oxidized to a carboxylic acid to enable this pathway. A more direct approach involves the reaction of thiosemicarbazide with the ethanone to form a thiosemicarbazone, which can then be cyclized. For instance, 5-substituted-1,3,4-oxadiazole-2-thiols can be synthesized by reacting an acetohydrazide (derived from the ethanone) with carbon disulfide, followed by further reactions to introduce other heterocyclic systems like thiazoles. sciforum.net Research has shown that 1,3,4-thiadiazole-2-amine derivatives can be formed in a one-pot reaction between a thiosemicarbazide and a carboxylic acid using polyphosphate ester (PPE) as a mild additive. encyclopedia.pub
Table 3: Selected Heterocyclic Rings Synthesized from Ethanone Derivatives
| Target Heterocycle | Key Intermediate from Ethanone | Typical Reagents for Cyclization |
| Pyrazole | Chalcone (α,β-unsaturated ketone) | Phenylhydrazine, followed by oxidation. researchgate.net |
| Pyrazole | 1,3-Dicarbonyl | Hydrazine or substituted hydrazines. nih.gov |
| 1,3,4-Thiadiazole | Thiosemicarbazone | Oxidative cyclizing agents. |
| 1,3,4-Thiadiazole | Carboxylic Acid (via oxidation of ethanone) | Thiosemicarbazide, cyclodehydrating agent (e.g., PPE). encyclopedia.pub |
| Oxazepine | Schiff Base (Imine) | Anhydrides (e.g., Itaconic, Succinic). jocpr.com |
| Imidazolidine | Schiff Base (Imine) | α-Amino Acids (e.g., Tryptophan). jocpr.com |
Thiation and Amino-Derivatization Pathways
Thiation: The conversion of the carbonyl oxygen of the ethanone group to a sulfur atom can be accomplished using thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅). This reaction yields the corresponding thioketone, which can serve as a building block for sulfur-containing heterocycles. While direct thiation of ketones is common, related transformations like the conversion of amides to thioamides using P₂S₅ are also well-established. ekb.eg
Amino-Derivatization: Introducing amino functionalities can be achieved through various routes.
On the Phenyl Ring: As mentioned previously, amino groups like N,N-diethyl or morpholine can be incorporated onto the phenyl ring, often leading to enhanced biological activity. mdpi.com
At the Ethanone Group: The α-bromo ketone intermediate, derived from the ethanone, can react with primary or secondary amines to yield α-amino ketones.
Buchwald-Hartwig Amination: This powerful cross-coupling reaction can be used to form C-N bonds. For example, a chloro-substituted analog of the title compound could be reacted with various amines in the presence of a palladium catalyst to generate N-aryl or N-alkyl derivatives. tandfonline.com This method was successfully used to synthesize new trans-amino-5-arylethenyl-oxazole derivatives. tandfonline.com
Sustainable and Alternative Synthetic Methodologies
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of benzoxazole derivatives, including the title compound, alternative energy sources like microwave irradiation have proven highly effective.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, increasing yields, and often enabling reactions under solvent-free conditions. The synthesis of the core benzoxazole ring, which typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or aldehyde, is significantly enhanced by microwave irradiation. researchgate.netias.ac.in
For example, the PIFA-promoted cyclocondensation of 2-aminophenols with aldehydes to form benzoxazoles can be completed in just 15 minutes under microwave heating at 80°C, a substantial improvement over conventional methods. ias.ac.in Similarly, the condensation of 2-aminophenols with carboxylic acids using polyphosphoric acid (PPA) as a promoter is achieved in excellent yields within 10 minutes under microwave irradiation, whereas conventional heating requires several hours. researchgate.net Microwave assistance has also been successfully applied to further functionalization steps, such as the palladium-catalyzed halogenation of related heterocyclic systems, demonstrating its broad utility in generating diverse chemical libraries efficiently. rsc.org
Table 4: Comparison of Conventional vs. Microwave-Assisted Benzoxazole Synthesis
| Reaction Type | Conditions (Conventional) | Conditions (Microwave) | Advantage of Microwave |
| Condensation of 2-aminophenol and carboxylic acid with PPA | Several hours of heating | 10 minutes, 800 W | Drastically reduced reaction time, excellent yields (86-92%). researchgate.net |
| Condensation of 2-aminophenol and aldehyde with PIFA | N/A | 15 minutes, 80 °C | Rapid, one-pot synthesis with good to excellent yields. ias.ac.in |
| N-alkylation of 2-aminobenzoxazole | N/A | 4 ml H₂O-IPA (1:1) | Efficient synthesis of N-alkylated derivatives. nih.gov |
| Halogenation of 3-phenyl-2H-benzo[b] mdpi.comresearchgate.netoxazin-2-ones | N/A | Palladium-catalyzed | Time-saving, cost-effective, high functional group tolerance. rsc.org |
Spectroscopic and Advanced Structural Elucidation Techniques for 1 4 Benzo D Oxazol 2 Yl Phenyl Ethanone Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone derivatives, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon skeletons, while two-dimensional techniques are invaluable for establishing specific atom-to-atom correlations.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. In a typical ¹H NMR spectrum of a this compound derivative, the signals can be assigned to three main regions: the acetyl group, the p-disubstituted phenyl ring, and the benzoxazole (B165842) moiety.
Acetyl Protons (-COCH₃): A characteristic singlet for the three methyl protons is expected in the upfield region, typically around δ 2.6-2.7 ppm. This signal is a singlet because there are no adjacent protons to cause splitting.
Aromatic Protons: The aromatic region (δ 7.0-8.5 ppm) displays a more complex set of signals.
The p-disubstituted phenyl ring (the one bearing the acetyl group) will show a pair of doublets, often referred to as an AA'BB' system. The protons ortho to the electron-withdrawing acetyl group are expected to resonate downfield (closer to δ 8.0-8.3 ppm) compared to the protons ortho to the benzoxazole ring (closer to δ 7.8-8.0 ppm).
The four protons on the benzoxazole ring typically appear as two multiplets. The protons H-4 and H-7 are often shifted further downfield compared to H-5 and H-6 due to their proximity to the fused oxazole ring.
For the closely related derivative, 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole , the aromatic signals were observed and assigned as follows, providing a reference for the expected pattern in the target compound. mdpi.com
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H ortho to OSO₂F | 7.52 | d | 8.8 |
| H meta to OSO₂F | 8.38 | d | 8.8 |
| H-5, H-6 | 7.38–7.43 | m | |
| H-7 | 7.60–7.62 | m | |
| H-4 | 7.79–7.81 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound would be expected to show 15 distinct signals in the broadband-decoupled mode, corresponding to its 15 carbon atoms.
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and appears as a characteristic signal in the far downfield region of the spectrum, typically around δ 197 ppm.
Methyl Carbon (-CH₃): The acetyl methyl carbon is the most shielded, appearing upfield around δ 26-27 ppm.
Aromatic and Heterocyclic Carbons: The remaining 13 signals correspond to the carbons of the phenyl and benzoxazole rings, appearing between δ 110 and δ 165 ppm.
The imine carbon (C-2) of the benzoxazole ring is highly deshielded and typically resonates in the δ 161-163 ppm range. nih.gov
The carbons C-7a and C-3a, where the oxazole and benzene rings are fused, are also found downfield at approximately δ 150 ppm and δ 142 ppm, respectively. nih.gov
The remaining aromatic carbons will appear in the δ 110-140 ppm range, with their precise shifts influenced by the electronic effects of the substituents.
The reported ¹³C NMR data for the derivative 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole illustrates the chemical shifts for the core benzoxazole structure. mdpi.com
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 161.1 |
| C-7a | 150.9 |
| C-3a | 141.8 |
| C-4 | 120.4 |
| C-5 | 125.8 |
| C-6 | 125.0 |
| C-7 | 110.8 |
| Phenyl Carbons | 121.7, 127.8, 129.8, 151.7 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For the target molecule, COSY would show correlations between adjacent protons on the aromatic rings, confirming their relative positions. For example, H-4 would show a correlation to H-5, and H-5 to H-6, and so on.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It is a powerful tool for assigning carbon signals by correlating them to their known proton signals. For instance, the proton signal at ~2.6 ppm would show a cross-peak with the carbon signal at ~26 ppm, confirming the assignment of the acetyl methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). This is critical for piecing together the molecular structure. Key expected correlations for this compound would include:
A correlation from the methyl protons (~2.6 ppm) to the carbonyl carbon (~197 ppm).
A correlation from the methyl protons to the quaternary carbon of the phenyl ring to which the acetyl group is attached.
Correlations between protons on the phenyl ring and carbons within the benzoxazole ring, confirming the connectivity between the two ring systems.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound is expected to be dominated by several key absorption bands:
C=O Stretch: A strong, sharp absorption band between 1680 and 1700 cm⁻¹ is characteristic of the aryl ketone carbonyl group. This is often the most intense band in the spectrum.
C=N and C=C Stretching: The aromatic and heterocyclic rings will give rise to a series of medium to strong bands in the 1450-1610 cm⁻¹ region. The C=N stretching of the oxazole ring is typically found around 1550-1615 cm⁻¹.
C-O Stretching: The C-O-C asymmetric and symmetric stretching vibrations of the benzoxazole ether linkage are expected in the 1200-1270 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.
Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene rings appear in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals. The carbonyl stretch is typically weaker in the Raman spectrum compared to the IR spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| Ketone C=O Stretch | 1680-1700 | IR (Strong) |
| Aromatic/Heterocyclic C=C & C=N Stretches | 1450-1610 | IR, Raman |
| Benzoxazole C-O Stretch | 1200-1270 | IR |
| Aromatic C-H OOP Bending | 900-675 | IR (Strong) |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound (molecular formula C₁₅H₁₁NO₂), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight (approximately 237.26 g/mol ). The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted to involve:
Loss of a methyl radical: A prominent peak at [M-15]⁺ corresponding to the loss of the -CH₃ group from the acetyl moiety, forming a stable acylium ion.
Loss of carbon monoxide: A peak at [M-28]⁺ from the loss of CO is also possible.
Loss of the acetyl group: A peak at [M-43]⁺ corresponding to the cleavage of the C-C bond between the phenyl ring and the carbonyl group, resulting in a 2-phenylbenzoxazole (B188899) cation.
The mass spectrum of the parent structure, 2-phenylbenzoxazole, shows a strong molecular ion peak at m/z 195, with fragmentation involving the loss of CO and HCN, which is characteristic of the benzoxazole ring system. nist.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₅H₁₁NO₂. The calculated exact mass for the [M+H]⁺ ion is 238.0863, and an experimentally determined value within a narrow tolerance (typically < 5 ppm) would serve as definitive proof of the elemental composition.
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₁₅H₁₁NO₂]⁺• | 237.07898 |
| [C₁₅H₁₂NO₂]⁺ ([M+H]⁺) | 238.08626 |
| [C₁₄H₈NO₂]⁺ ([M-CH₃]⁺) | 222.05496 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure organic compound. This method, often accomplished through combustion analysis, provides the empirical formula of a synthesized molecule. researchgate.net The process involves combusting a sample in an excess of oxygen, where the resulting products—carbon dioxide, water, and nitric oxide—are collected and measured to calculate the elemental composition. researchgate.net For a newly synthesized compound, the experimentally determined values are compared against the theoretically calculated percentages based on its proposed molecular formula. A close agreement, typically within ±0.4%, is considered strong evidence for the compound's purity and confirmation of its elemental composition. nih.gov
For the target compound, this compound, the molecular formula is C₁₅H₁₁NO₂. The theoretical elemental composition has been calculated based on this formula. While specific experimental data for this exact compound is not available, the table below includes data for a structurally related compound, 1-{4-[(4-fluoro-2-hydroxy-benzylidene)amino]phenyl}ethanone, to illustrate the application and presentation of elemental analysis results in practice. researchgate.net
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₁NO₂ | C | 75.94 | N/A | nist.gov |
| H | 4.67 | N/A | |||
| N | 5.90 | N/A | |||
| 1-{4-[(4-fluoro-2-hydroxy-benzylidene)amino]phenyl}ethanone | C₁₅H₁₂FNO₂ | C | 70.03 | 70.21 | researchgate.net |
| H | 4.70 | 4.92 | |||
| N | 5.44 | 5.17 |
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure for this compound itself is not publicly documented, a detailed crystallographic analysis has been performed on the closely related derivative, 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone. nih.govresearchgate.netresearchgate.net This compound shares the core benzoxazole and phenylethanone moieties, providing valuable insight into the likely structural characteristics of the target molecule.
The study revealed that 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone crystallizes in an orthorhombic system. nih.govresearchgate.net A key structural feature is the dihedral angle of 9.91 (9)° between the benzoxazole ring and the phenyl ring, indicating a nearly coplanar arrangement. nih.govresearchgate.netresearchgate.net The crystal packing is stabilized by intermolecular C—H···N interactions, which link the molecules into columns. nih.govresearchgate.netresearchgate.net Furthermore, the structure is reinforced by intermolecular π–π interactions. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁NO₂S |
| Molecular Weight | 269.31 |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| Unit Cell Dimensions | |
| a (Å) | 4.8580 (2) |
| b (Å) | 14.0780 (5) |
| c (Å) | 18.6840 (7) |
| Volume (ų) | 1277.82 (8) |
| Z (Molecules per unit cell) | 4 |
| Temperature (K) | 296 |
Investigation of Biological Activities and Mechanisms of Action of 1 4 Benzo D Oxazol 2 Yl Phenyl Ethanone Derivatives
Antimicrobial Activity Research
Derivatives of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone have demonstrated significant antimicrobial properties, with studies exploring their effectiveness against both bacteria and fungi. The benzoxazole (B165842) scaffold is a key pharmacophore that contributes to a wide range of biological activities. ijresm.comscilit.com
Antibacterial Efficacy Studies
The antibacterial potential of these compounds has been evaluated against a variety of Gram-positive and Gram-negative bacteria. nih.govmdpi.com Synthetic benzoxazole derivatives are noted for their broad-spectrum antimicrobial activity. mdpi.com
To determine the antibacterial efficacy, researchers commonly employ several in vitro susceptibility testing methods. These standardized techniques are crucial for assessing the minimum inhibitory concentration (MIC) of the compounds.
Agar Dilution Method: This method is considered a gold standard for susceptibility testing. wikipedia.org It involves incorporating varying concentrations of the test compound into an agar medium, which is then inoculated with the bacteria. wikipedia.orgnih.gov The MIC is determined as the lowest concentration of the compound that prevents visible bacterial growth after incubation. wikipedia.org This technique is particularly useful for testing a few antibiotics against a large panel of different bacteria. wikipedia.org
Broth Dilution Method: Also known as the tube dilution method, this technique involves preparing two-fold serial dilutions of the test compound in a liquid growth medium. nih.gov Each tube is then inoculated with a standardized bacterial suspension. Following incubation, the MIC is identified as the lowest concentration that inhibits bacterial growth, often observed as a lack of turbidity. nih.govnih.gov
Agar Well/Disk Diffusion Method: In this method, agar plates are uniformly inoculated with a bacterial suspension. nih.govnih.gov For the agar well diffusion method, wells are punched into the agar and filled with the test compound solution. In the disk diffusion (Kirby-Bauer) method, paper disks impregnated with the compound are placed on the agar surface. nih.govijpbs.com The antibacterial activity is assessed by measuring the diameter of the zone of inhibition around the well or disk after incubation. nih.govijpbs.com This method is widely used for screening antimicrobial sensitivity. nih.gov
| Method | Principle | Primary Outcome | Key Features |
|---|---|---|---|
| Agar Dilution | Incorporation of antimicrobial agent into solid agar medium. | Minimum Inhibitory Concentration (MIC). wikipedia.org | Considered a gold standard; allows testing of multiple isolates simultaneously. wikipedia.org |
| Broth Dilution | Serial dilution of antimicrobial agent in liquid broth medium. nih.gov | Minimum Inhibitory Concentration (MIC). nih.gov | Can be adapted for high-throughput screening in microtiter plates. nih.gov |
| Agar Well/Disk Diffusion | Diffusion of antimicrobial agent from a well or disk into inoculated agar. ijpbs.com | Zone of Inhibition (diameter). ijpbs.com | Simple, rapid, and cost-effective for screening purposes. nih.gov |
A significant focus of research has been the identification of specific bacterial enzymes that are inhibited by these compounds. One such crucial target is the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) . nih.govnih.gov
InhA is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, major components of the mycobacterial cell wall. nih.govmdpi.com Inhibition of InhA disrupts this pathway, leading to cell death. nih.gov While the frontline anti-tuberculosis drug isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG to inhibit InhA, there is a growing interest in developing direct InhA inhibitors. nih.gov Such direct inhibitors would not require metabolic activation and could circumvent the common resistance mechanisms associated with isoniazid. nih.govnih.gov Various classes of compounds, including pyrazoles, indole-5-amides, and others, are being investigated as direct inhibitors of this vital enzyme. nih.gov
Antifungal Efficacy Studies
Derivatives of this compound have also been evaluated for their effectiveness against a range of fungal pathogens. The benzoxazole and benzothiazole scaffolds are recognized for their potential in developing novel antifungal agents. nih.govsemanticscholar.org
Studies have demonstrated the antifungal activity of these derivatives against various Candida species, including C. albicans, C. krusei, and C. tropicalis. scilit.comnih.gov For instance, certain benzoxazole derivatives have shown potent action against C. krusei with MIC values as low as 15.6 µg/mL. scilit.comnih.gov Research also indicates that the mechanism of action may involve disruption of the plasma membrane. scilit.comnih.gov
Furthermore, the antifungal potential extends to phytopathogenic fungi. nih.govmdpi.com Compounds have been tested against plant pathogens like F. solani and B. cinerea, with some derivatives showing significantly more potent inhibitory activity than commercial fungicides like hymexazol. nih.govsemanticscholar.org For example, one derivative demonstrated an IC50 of 4.34 μg/mL against F. solani, which was approximately nine times more potent than the control. nih.govsemanticscholar.org
| Fungal Species | Observed Activity | Reference Compound | Key Findings |
|---|---|---|---|
| Candida krusei | MIC of 15.6 µg/mL. scilit.comnih.gov | N/A | Demonstrates strong antimicrobial action. scilit.com |
| Candida albicans | MIC of 62.5 µg/mL. scilit.comnih.gov | N/A | Mechanism may involve plasma membrane disruption. scilit.com |
| Fusarium solani | IC50 of 4.34–17.61 μg/mL. nih.govsemanticscholar.org | Hymexazol (IC50 of 38.92 μg/mL). nih.gov | Some derivatives are significantly more potent than the reference fungicide. nih.govsemanticscholar.org |
| Botrytis cinerea | IC50 of 19.92–77.41 μg/mL. nih.govsemanticscholar.org | Hymexazol | Displayed significant antifungal effects. nih.gov |
Anticancer and Antiproliferative Activity Research
The benzoxazole nucleus is a prominent scaffold in the design of novel anticancer agents, with many derivatives showing potent activity against various human cancer cell lines. ijresm.comajphs.com
In Vitro Cytotoxicity Assessment on Various Cancer Cell Lines
The antiproliferative effects of this compound derivatives have been extensively evaluated in vitro using a panel of human cancer cell lines. The standard MTT assay is commonly used to determine the cytotoxic effects and calculate the IC50 values (the concentration required to inhibit 50% of cell growth). nih.gov
Research has shown that these compounds exhibit significant cytotoxic activity against several types of cancer cells:
Breast Cancer: Derivatives have been tested against cell lines such as MCF-7 and MDA-MB-231. nih.gov Some compounds were found to be highly potent, with one derivative, 4-(Benzo[d]oxazol-2-yl)aniline, showing inhibitory activity against MCF-7 with an IC50 between >0.01-0.1 μM. medchemexpress.com
Hepatocellular Carcinoma: The HepG2 cell line has been used to screen for antiproliferative activity, with certain derivatives displaying high growth inhibitory effects. tandfonline.comnih.gov
Colorectal Cancer: Cell lines such as HT-29 and HCT116 have been utilized to assess cytotoxicity, with some benzoxazole-based compounds identified as potent cytotoxic agents. nih.gov
Lung Cancer: The A-549 and NCI-H460 non-small cell lung cancer cell lines have also been included in screening panels, with many derivatives showing promising anticancer activity. mdpi.com
The mechanism of action for their anticancer effects is also under investigation, with studies suggesting that some derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest. tandfonline.com For instance, one potent compound was found to arrest HepG2 cell growth in the Pre-G1 and G1 phases and induce apoptosis by elevating levels of caspase-3 and BAX while reducing Bcl-2 levels. tandfonline.com
| Cancer Type | Cell Line | Observed Effect | Example Compound/Finding |
|---|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 | Potent antiproliferative and apoptosis-promoting activity. nih.gov | 4-(Benzo[d]oxazol-2-yl)aniline showed an IC50 of >0.01-0.1 μM against MCF-7. medchemexpress.com |
| Hepatocellular Carcinoma | HepG2 | High growth inhibitory activity. tandfonline.comnih.gov | Compound 12l showed an IC50 of 10.50 μM and induced apoptosis. tandfonline.com |
| Colorectal Cancer | HT-29, HCT116 | Potent cytotoxicity. nih.gov | Compound 3f was identified as a highly potent cytotoxic agent in these lines. nih.gov |
| Non-Small Cell Lung Cancer | NCI-H460 | Promising anticancer activity. mdpi.com | Derivatives with a methoxy (B1213986) group generally showed higher activity. mdpi.com |
Mechanistic Investigations of Antitumor Effects
The antitumor properties of this compound and its derivatives are underpinned by a variety of complex cellular and molecular mechanisms. Research into these mechanisms has revealed that these compounds can interact with fundamental cellular components and pathways, leading to the inhibition of cancer cell growth and proliferation. Investigations have focused on their ability to interfere with DNA, inhibit critical enzymes involved in cell division, modulate key signaling pathways, and disrupt the normal progression of the cell cycle.
The interaction with DNA is a key mechanism for many anticancer agents. For compounds related to the benzoxazole family, such as benzothiazole/benzoxazole-pyrrolo[2,1-c] nih.govnih.govbenzodiazepine conjugates, the ability to bind to DNA has been a subject of investigation. These studies often employ techniques like DNA thermal denaturation and restriction endonuclease digestion assays to determine the nature and strength of the interaction nih.gov. One particular conjugate, compound 17d , demonstrated significant DNA-binding ability, which correlated with its anticancer activity nih.gov. Molecular docking and dynamic simulations have been used to further understand the binding mode, suggesting that these molecules can fit into the DNA structure, potentially through intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix nih.govmdpi.com. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death dntb.gov.ua.
Topoisomerase Inhibition: DNA topoisomerases are crucial enzymes that manage the topological state of DNA during cellular processes like replication and transcription, making them prime targets for cancer therapy researchgate.netmdpi.com. A series of 2-substituted benzoxazoles were investigated for their inhibitory effects on human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). In these studies, a DNA topoisomerase relaxation assay, which measures the conversion of supercoiled plasmid DNA to its relaxed form, was utilized researchgate.net.
Among the tested compounds, some derivatives showed notable inhibitory activity. For instance, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c ) was identified as the most effective Topo I inhibitor with an IC50 value of 104 µM, while 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f ) was the most potent Topo II inhibitor with an IC50 of 71 µM researchgate.net. Interestingly, both of these compounds were found to inhibit both Topo I and Topo II enzymes, indicating a dual-inhibitory mechanism researchgate.net. Structure-activity relationship (SAR) studies suggested that bulky substituents at the R1 position tended to increase both Topo I and II inhibition for benzoxazole derivatives researchgate.net.
Tubulin Inhibition: Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. Agents that interfere with tubulin polymerization can halt mitosis and induce apoptosis in cancer cells. Several classes of compounds structurally related to this compound, such as benzophenone, benzimidazole (B57391), and benzodiazepine derivatives, have been evaluated as tubulin polymerization inhibitors rsc.orgresearchgate.netnih.gov. For example, a series of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates were designed and shown to inhibit tubulin polymerization, with molecular docking studies indicating that they occupy the colchicine binding site on the tubulin protein johnshopkins.edu. One benzimidazole derivative, compound 7n , was found to inhibit tubulin polymerization with an IC50 of 5.05 µM nih.gov. Similarly, certain benzophenone derivatives have shown potent inhibition of tubulin polymerization, leading to G2/M phase arrest and apoptosis rsc.org.
| Compound Class | Specific Derivative | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|---|
| Benzoxazole | 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topoisomerase I | 104 µM | researchgate.net |
| Benzoxazole | 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topoisomerase II | 71 µM | researchgate.net |
| Benzimidazole | Compound 7n | Tubulin | 5.05 µM | nih.gov |
The anticancer effects of these compounds are also mediated through the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. A chalcone (B49325) derivative, known as 1C , was found to significantly affect signaling pathways involved in the response to oxidative stress nih.gov. In cisplatin-sensitive and -resistant ovarian cancer cells, this compound modulated the Akt, Erk1/2, and NF-κB signaling pathways nih.gov. The NF-κB pathway is a key mechanism in cisplatin resistance, and the ability of compound 1C to modulate this pathway suggests its potential to overcome chemoresistance nih.gov. Furthermore, studies on benzo[d]oxazol-2(3H)-one derivatives identified them as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target in colorectal cancer nih.gov. The most potent compound, 8g , inhibited the aberrant transcriptional activation of the Wnt signaling pathway, which is crucial for cancer cell proliferation and migration nih.gov.
Disruption of the cell cycle is a hallmark of many effective anticancer drugs. Derivatives of this compound and related structures have been shown to induce cell cycle arrest, particularly at the G2/M phase, which prevents cells from entering mitosis.
Flow cytometric analysis of ovarian cancer cells treated with the chalcone derivative 1C revealed a significant arrest of cells in the G2/M phase after 12, 24, and 48 hours of treatment nih.gov. This arrest was accompanied by a decrease in the number of cells in the G1 or S phase nih.gov. Similarly, a stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), also induced a G2/M phase arrest in human lung cancer cells nih.gov. This cell cycle arrest was correlated with the downregulation of the checkpoint protein cyclin B1 nih.gov. Benzimidazole derivatives have also been reported to cause a dose-dependent arrest of the cell cycle in the G2/M phase nih.gov. This arrest is a direct consequence of activities like tubulin polymerization inhibition, which disrupts the formation of the mitotic spindle, a critical step for progression through the M phase rsc.orgnih.gov. The arrest at this checkpoint often triggers apoptosis, or programmed cell death, as evidenced by an increase in the sub-G1 phase DNA content in treated cells nih.govmdpi.com.
Anti-inflammatory Activity Research
Beyond their antitumor effects, benzoxazole derivatives have been investigated for their potential as anti-inflammatory agents. Inflammation is a complex biological response implicated in numerous diseases, and the search for new anti-inflammatory drugs with improved safety profiles is ongoing nih.govsphinxsai.com.
Standard preclinical models are used to assess the anti-inflammatory potential of new compounds. The carrageenan-induced paw edema model in rats is a widely used test for evaluating acute inflammation, while the cotton-pellet-induced granuloma model is employed to study the chronic phase of inflammation d-nb.infonih.govnih.gov.
A series of synthesized N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives demonstrated significant protection against carrageenan-induced paw edema nih.gov. These compounds, at a dose of 20 mg/kg, provided between 45.1% and 81.7% protection, which was comparable to or better than standard drugs like diclofenac sodium (69.5%) and ibuprofen (64.7%) nih.gov.
The most active compounds from the acute inflammation model were then tested in the cotton-pellet-induced granuloma model to assess their efficacy against chronic inflammation nih.gov. This model evaluates the inhibition of granulomatous tissue formation around implanted cotton pellets d-nb.inforesearchgate.net. The benzoxazole derivatives 3a , 3l , and 3n showed 48.4%, 39.3%, and 44.0% protection, respectively, against cotton pellet-induced granuloma compared to 60.2% for diclofenac sodium nih.gov. These findings suggest that the synthesized compounds are effective in both acute and chronic inflammatory conditions nih.gov. The weight of the wet cotton pellets correlates with exudative material, while the dry weight corresponds to the amount of granulomatous tissue formed researchgate.netscielo.br. The ability of these compounds to reduce both indicates an effect on transudative and proliferative components of inflammation nih.govmdpi.com.
| Compound | Inflammation Model | Dose | % Inhibition / Protection | Standard Drug (% Inhibition) | Reference |
|---|---|---|---|---|---|
| Benzoxazole Derivatives (3a-3n) | Carrageenan-induced paw edema | 20 mg/kg | 45.1% - 81.7% | Diclofenac (69.5%) | nih.gov |
| Compound 3a | Cotton-pellet-induced granuloma | 20 mg/kg | 48.4% | Diclofenac (60.2%) | nih.gov |
| Compound 3l | Cotton-pellet-induced granuloma | 20 mg/kg | 39.3% | Diclofenac (60.2%) | nih.gov |
| Compound 3n | Cotton-pellet-induced granuloma | 20 mg/kg | 44.0% | Diclofenac (60.2%) | nih.gov |
Other Investigated Biological Activities
Neuroprotective Effects (e.g., on β-Amyloid-Induced PC12 Cells)
Derivatives of this compound have been investigated for their potential neuroprotective properties, particularly in the context of Alzheimer's disease pathology. Studies have utilized β-amyloid (Aβ)-induced toxicity in rat pheochromocytoma (PC12) cells as an in vitro model. The accumulation and deposition of Aβ peptides are known to cause oxidative stress and neuronal damage, which are key pathological mechanisms in Alzheimer's disease. frontiersin.org
A series of novel synthetic substituted benzo[d]oxazole-based derivatives demonstrated neuroprotective effects against Aβ-induced toxicity in PC12 cells. mdpi.comnih.gov In vitro studies showed that most of the synthesized compounds were effective at reducing the neurotoxicity induced by Aβ₂₅₋₃₅ at a concentration of 5 μg/mL. nih.gov One particular derivative, compound 5c, was found to be non-neurotoxic at 30 μg/mL and significantly increased the viability of Aβ₂₅₋₃₅-induced PC12 cells at concentrations of 1.25, 2.5, and 5 μg/mL. mdpi.comnih.gov
The mechanism behind this neuroprotection involves the modulation of several key signaling pathways. mdpi.com Western blot analysis revealed that compound 5c promoted the phosphorylation of Akt and glycogen synthase kinase (GSK-3β). nih.gov It also decreased the expression of nuclear factor-κB (NF-κB) in PC12 cells exposed to Aβ₂₅₋₃₅. mdpi.comnih.gov Furthermore, the compound protected PC12 cells from Aβ-induced apoptosis, reduced the hyperphosphorylation of the tau protein, and decreased the expression of the receptor for advanced glycation end products (RAGE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). mdpi.comnih.gov These effects are believed to be mediated through the Akt/GSK-3β/NF-κB signaling pathway. nih.gov
Table 1: Effect of Compound 5c on the Viability of Aβ₂₅₋₃₅-Induced PC12 Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100% |
| Aβ₂₅₋₃₅ Model | - | Reduced |
| Compound 5c + Aβ₂₅₋₃₅ | 1.25 µg/mL | Significantly Increased |
| Compound 5c + Aβ₂₅₋₃₅ | 2.5 µg/mL | Significantly Increased |
| Compound 5c + Aβ₂₅₋₃₅ | 5.0 µg/mL | Significantly Increased |
Tyrosinase Inhibition Studies
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. nih.gov The inhibition of tyrosinase is a major focus for the development of skin-lightening agents used in cosmetics and for treating hyperpigmentation disorders. nih.gov Several studies have explored compounds with a 2-phenylbenzo[d]oxazole scaffold as potential tyrosinase inhibitors. nih.gov
The inhibitory potency of these compounds is often evaluated against mushroom tyrosinase. Research has shown that the number and position of hydroxyl groups on the phenyl ring attached to the benzoxazole core are strongly linked to the efficacy of tyrosinase inhibition. nih.govmdpi.com For instance, one study found that a derivative with 2,4-hydroxyl substituents on the phenyl ring exhibited very high inhibitory activity, with an IC₅₀ value significantly lower than that of the standard inhibitor, kojic acid. mdpi.com In contrast, replacing these hydroxyl groups with methoxyl groups can dramatically reduce or eliminate the inhibitory effect. nih.gov
Kinetic studies have indicated that these active benzoxazole derivatives often act as competitive inhibitors, meaning they bind to the active site of the enzyme, preventing the substrate from binding. mdpi.commdpi.com In addition to in vitro enzyme assays, the efficacy of these compounds has been tested in B16F10 murine melanoma cell lines, where they have been shown to inhibit cellular tyrosinase activity and reduce melanin production without significant cytotoxicity. mdpi.com
Table 2: Mushroom Tyrosinase Inhibitory Activity of Selected Benzothiazole Derivatives
| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |
| 1b | 2,4-dihydroxy | 0.2 ± 0.01 |
| Kojic Acid (Reference) | - | 11.0 ± 0.6 |
Data adapted from a study on 5-(trifluoromethyl)benzo[d]thiazole derivatives, which share a similar active scaffold. mdpi.com
Cholesterol Ester Transfer Protein Inhibition
Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing particles like very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). mdpi.comnih.gov This process results in lower levels of atheroprotective HDL and higher levels of pro-atherogenic LDL. nih.gov Consequently, the inhibition of CETP has become an attractive therapeutic strategy for managing dyslipidemia and reducing the risk of cardiovascular disease. nih.govscielo.br
While specific studies on this compound as a CETP inhibitor are limited, research into structurally related compounds provides insight into potential activity. For example, a series of oxoacetamido-benzamide derivatives have been designed and synthesized as CETP inhibitors. scielo.brplu.mx In vitro studies demonstrated that these compounds possess appreciable CETP inhibitory activity, with one of the most potent derivatives showing an IC₅₀ value of 0.96 μM. plu.mx
Docking studies suggest that these inhibitors are accommodated within the active site of the CETP molecule, a tunnel-like structure that binds cholesteryl esters and triglycerides. mdpi.complu.mx The binding is primarily driven by hydrophobic interactions between the inhibitor and the protein. plu.mx By blocking this tunnel, the inhibitors prevent the transfer of lipids, leading to an increase in HDL cholesterol levels. nih.gov
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from an imbalance between excitatory and inhibitory neurotransmission in the brain. nih.gov A number of benzoxazole derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov The primary screening of these compounds is often conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.govresearchgate.net
In one study, a novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones was designed and synthesized. nih.gov The majority of these compounds exhibited anti-MES activity. researchgate.net One compound, designated 4g, was identified as particularly promising, showing potent activity against both MES- and scPTZ-induced seizures. nih.gov
Further quantitative evaluation determined the median effective dose (ED₅₀) and median toxic dose (TD₅₀) for compound 4g. The ED₅₀ was 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. researchgate.net The neurotoxicity, evaluated by the rotarod test, showed a TD₅₀ of 284.0 mg/kg. researchgate.net This resulted in a high protective index (PI = TD₅₀/ED₅₀), suggesting a favorable safety margin compared to established antiepileptic drugs like carbamazepine and valproate. nih.govresearchgate.net Preliminary mechanism studies suggest that the anticonvulsant action may be at least partially mediated by an increase in the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov
Table 3: Quantitative Anticonvulsant and Neurotoxicity Data for Compound 4g in Mice
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (MES) | Protective Index (scPTZ) |
| 4g | 23.7 | 18.9 | 284.0 | 12.0 | 15.0 |
| Carbamazepine | 9.8 | >100 | 44.0 | 4.5 | <0.44 |
| Valproate | 264 | 149 | 418 | 1.6 | 2.8 |
Data from a study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. researchgate.net
Antiviral Activity
The benzoxazole core and related heterocyclic structures, such as benzothiazoles and oxadiazoles, have been explored for their potential as antiviral agents. researchgate.netpsecommunity.org Research in this area involves screening these compounds against a variety of viruses to determine their efficacy and spectrum of activity.
For instance, a study on new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives tested their activity against several virus families, including those with single-stranded RNA genomes (positive and negative sense), double-stranded RNA genomes, and some Flaviviridae viruses. researchgate.net While specific data on the antiviral activity of this compound derivatives is not widely available, the investigation of these related scaffolds indicates the potential for this chemical class to yield compounds with antiviral properties. The mechanisms of action for such compounds can be diverse, ranging from inhibiting viral entry into host cells, interfering with viral replication enzymes, to disrupting the assembly of new virus particles.
Urease Inhibition Activity
The investigation into the urease inhibition potential of this compound derivatives is a significant area of research, driven by the role of the urease enzyme in various pathological conditions. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH. This activity is a critical survival factor for certain pathogens, such as Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. Inhibition of urease is, therefore, a key therapeutic strategy for managing infections by urease-producing bacteria.
Research into the anti-urease activity of benzoxazole-containing compounds has revealed promising inhibitory potential. While specific studies focusing exclusively on derivatives of this compound are limited, the broader class of 2-substituted benzoxazoles and related heterocyclic structures have been extensively evaluated. These studies provide valuable insights into the structural requirements for effective urease inhibition.
A study on a series of (2-(benzo[d]oxazol-2-ylthio)-1-(4-substituted-phenyl)ethan-1-one oxime derivatives demonstrated significant urease inhibitory potency. The inhibitory activities of these compounds were found to be influenced by the nature and position of substituents on the phenyl ring. The IC50 values for these derivatives ranged from 3.56 to 14.08 µM, indicating a high level of inhibition compared to standard inhibitors like urea and acetohydroxamic acid researchgate.net.
Further research on other benzoxazole-based scaffolds has also shown excellent urease inhibitory potential, with IC50 values reported in the micromolar range researchgate.net. For instance, certain triazinoindole bearing benzoxazole derivatives exhibited moderate to excellent inhibition profiles, with IC50 values ranging from 0.20 ± 0.01 to 36.20 ± 0.70 μM nih.gov. The structure-activity relationship (SAR) analyses from these studies consistently highlight the importance of the benzoxazole core and the nature of the substituents for potent urease inhibition.
The mechanism of inhibition by these compounds is often explored through molecular docking studies, which suggest that the benzoxazole derivatives can effectively bind to the active site of the urease enzyme. These interactions often involve the nickel ions in the active site, as well as key amino acid residues, thereby blocking the access of the natural substrate, urea.
The following table summarizes the urease inhibition data for a selection of benzoxazole and structurally related derivatives from various studies.
| Compound Series | Derivative Substituent | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) |
| (2-(Benzo[d]oxazol-2-ylthio)-1-(phenyl)ethan-1-one oxime) | 4-Cl | 3.56 | Acetohydroxamic acid | Not specified |
| (2-(Benzo[d]oxazol-2-ylthio)-1-(phenyl)ethan-1-one oxime) | 4-F | 4.12 | Acetohydroxamic acid | Not specified |
| (2-(Benzo[d]oxazol-2-ylthio)-1-(phenyl)ethan-1-one oxime) | 4-Br | 5.21 | Acetohydroxamic acid | Not specified |
| (2-(Benzo[d]oxazol-2-ylthio)-1-(phenyl)ethan-1-one oxime) | 4-CH3 | 8.93 | Acetohydroxamic acid | Not specified |
| (2-(Benzo[d]oxazol-2-ylthio)-1-(phenyl)ethan-1-one oxime) | H | 14.08 | Acetohydroxamic acid | Not specified |
| Triazinoindole-benzoxazole hybrids | Various | 0.20 - 36.20 | Thiourea | Not specified |
| Benzothiazole derivatives | Various | 6.01 - 21.07 | Thiourea | 11.58 ± 0.34 |
These findings underscore the potential of the this compound scaffold as a template for the design of novel and potent urease inhibitors. The collective data from related structures provide a strong rationale for the synthesis and evaluation of a dedicated library of this compound derivatives to explore their therapeutic potential against urease-mediated diseases.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlating Structural Motifs with Biological Potency
The biological activity of 1-(4-(benzo[d]oxazol-2-yl)phenyl)ethanone and its analogues is intrinsically linked to its core structural motifs: the benzoxazole (B165842) ring system and the substituted phenyl group. The benzoxazole moiety, a fusion of a benzene ring and an oxazole ring, is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties researchgate.netnih.govglobalresearchonline.netijrrjournal.commdpi.com.
The 2-phenylbenzoxazole (B188899) framework forms the basic skeleton of the compound . Research on this class of molecules has consistently shown that the relative orientation and electronic nature of these two aromatic systems are critical determinants of biological activity nih.govresearchgate.net. The planarity of the benzoxazole ring system is often important for intercalation with biological macromolecules, such as DNA or enzyme active sites mdpi.com.
The presence of the ethanone (B97240) (acetyl) group at the para-position of the phenyl ring introduces a key functional feature. While specific studies on the direct contribution of this acetyl group to the biological potency of this exact molecule are not extensively detailed in the reviewed literature, general SAR principles for related 2-arylbenzoxazoles suggest that substituents on the phenyl ring significantly modulate activity nih.gov. The acetyl group, being an electron-withdrawing and polar moiety, can influence the molecule's interaction with target receptors through hydrogen bonding or dipole-dipole interactions. For instance, in studies of related benzoxazole hydrazones, the presence of an acetyl group on a pyridine ring was a key feature in potent antitumor analogues nih.gov.
The biological potency of 2-phenylbenzoxazole derivatives is often dependent on the specific biological target. For example, in the context of antimicrobial activity, substitutions at both the 2- and 5-positions of the benzoxazole core have been identified as critical for potent activity nih.gov.
Impact of Substituent Effects on Activity
The biological activity of the this compound scaffold can be finely tuned by the introduction of various substituents on both the benzoxazole and the phenyl rings. These effects can be broadly categorized into electronic, steric, and lipophilic contributions.
The electronic properties of substituents play a pivotal role in modulating the biological activity of 2-phenylbenzoxazole derivatives. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the aromatic system, thereby affecting its ability to interact with biological targets.
For instance, in a study on the antifungal activity of 2-(p-substituted-phenyl) benzoxazoles, it was found that the presence of electron-withdrawing groups on the phenyl ring could enhance activity researchgate.net. The para-acetyl group in this compound is an EWG, which could potentially contribute to its biological profile. It has been suggested in SAR studies of related compounds that electron-withdrawing substituents can increase the activity of the molecule researchgate.net.
Steric hindrance, arising from the size and spatial arrangement of substituents, can significantly influence the binding affinity of a molecule to its target. Bulky substituents can either promote or hinder the optimal orientation of the molecule within a binding pocket.
Similarly, the size of substituents on the benzoxazole ring itself can dictate the accessibility of the core structure to the active site of an enzyme or receptor. The strategic placement of smaller or larger groups can be used to probe the steric tolerance of the binding site and optimize interactions.
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile japtronline.com. A compound's lipophilicity affects its solubility, membrane permeability, and binding to plasma proteins.
For benzoxazole derivatives, a balance in lipophilicity is often required for optimal biological activity and favorable pharmacokinetic properties. While a certain degree of lipophilicity is necessary for membrane transport, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.
Development of Rational Design Principles for Novel Analogues
Based on the SAR and SPR analyses of the 2-phenylbenzoxazole scaffold, several rational design principles can be formulated for the development of novel analogues with potentially enhanced biological activity and improved pharmacokinetic profiles.
Modification of the Phenyl Ring Substituents: Systematic variation of the substituent at the para-position of the phenyl ring is a promising strategy. Replacing the acetyl group with other electron-withdrawing or electron-donating groups of varying sizes can help to probe the electronic and steric requirements of the biological target. For example, replacing the methyl of the acetyl group with larger alkyl or aryl groups could explore steric limits, while conversion to an oxime or hydrazone could introduce new hydrogen bonding capabilities nih.gov.
Substitution on the Benzoxazole Ring: The introduction of small, electronically diverse substituents at positions 5, 6, or 7 of the benzoxazole ring has been shown to significantly impact the activity of related compounds nih.gov. Halogens, methoxy (B1213986), or nitro groups could be explored to modulate the electronic and lipophilic properties of the molecule.
Bioisosteric Replacement: The benzoxazole core could be replaced with other related heterocyclic systems such as benzimidazole (B57391), benzothiazole, or indole to explore how changes in the heteroatom composition affect activity and physicochemical properties.
Optimization of Lipophilicity: To enhance the pharmacokinetic profile, modifications can be made to achieve an optimal log P value. This could involve the introduction of polar groups to decrease lipophilicity or the addition of lipophilic moieties to increase it, depending on the initial properties of the lead compound. In silico ADME prediction tools can be valuable in guiding these modifications japtronline.comneliti.comekb.egnih.govnih.gov.
By systematically applying these design principles and iteratively evaluating the biological activity and pharmacokinetic properties of new analogues, it is possible to develop novel compounds based on the this compound scaffold with improved therapeutic potential.
Q & A
Q. What are the standard synthetic routes for 1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone?
The compound is typically synthesized via condensation reactions. A common method involves reacting 4-acetylbenzaldehyde with a benzo[d]oxazole derivative (e.g., 2-aminophenol derivatives) in the presence of a catalyst such as ZnO nanoparticles (ZnO NPs) at room temperature . Alternative approaches may use Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions, though this is more common for biphenyl derivatives .
Q. How is this compound characterized structurally?
Key characterization methods include:
Q. What safety precautions are required when handling this compound?
Refer to safety data sheets (SDS) for guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in a dry, ventilated area away from ignition sources (UN1224: "Liquid ketones, n.o.s.") .
- Avoid inhalation; use fume hoods during synthesis .
Q. What are the typical applications of this compound in basic research?
It serves as:
- A precursor for bioactive derivatives (e.g., antifungal, antimicrobial agents) .
- A building block in organic synthesis (e.g., benzoxazole-containing polymers) .
Q. How are purity and yield optimized during synthesis?
- Recrystallization : Use methanol or ethanol to remove impurities .
- Chromatography : Column chromatography with silica gel for complex mixtures .
- Reaction monitoring : TLC or HPLC to track progress .
Advanced Research Questions
Q. How can solvent-free or green chemistry approaches improve synthesis efficiency?
Solvent-free reactions with ZnO NPs reduce environmental impact and enhance yield (e.g., 80% yield under room-temperature conditions) . Compare with traditional methods requiring reflux (e.g., 4-hour ethanol reflux for similar compounds) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts)?
Q. How does substituent position (e.g., para vs. meta) affect biological activity?
Studies on benzothiazole analogs show:
Q. What mechanistic insights explain its role in photopolymerization?
As a photoinitiator, the benzoxazole moiety absorbs UV light (λ ~300–350 nm), generating free radicals via Norrish Type I cleavage. This is critical in polymer cross-linking . Compare with benzophenone derivatives, which require longer wavelengths .
Q. How can molecular docking studies predict its interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
